4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
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Overview
Description
4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and phenolic groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4,4’-diaminodiphenylmethane in the presence of a suitable solvent like methanol. The reaction is carried out at room temperature, resulting in the formation of the desired imine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted phenols and anilines.
Scientific Research Applications
4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- **4-Bromo
Biological Activity
The compound 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol exhibits a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is C26H21BrN2O4, featuring multiple aromatic rings and functional groups that contribute to its biological activity. The presence of bromine and hydroxyl groups is particularly noteworthy, as these substituents often enhance biological interactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity:
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid synthesis, and disruption of peptidoglycan production in bacterial cell walls .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity against Candida species:
Fungal Strain | MIC (μM) |
---|---|
Candida albicans | 50.0 |
The compound demonstrated a capacity to inhibit biofilm formation without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .
Anticancer Activity
The anticancer potential of the compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells:
Cell Line | IC50 (μM) |
---|---|
A-431 | < 10 |
Jurkat | < 10 |
Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis, enhancing its anticancer effects .
Case Studies
- Study on Antibacterial Efficacy : A study tested the compound against clinical isolates of MRSA and found that it outperformed standard antibiotics like ciprofloxacin in terms of both MIC and biofilm inhibition .
- Antifungal Mechanism Exploration : Research indicated that the compound inhibited the formation of C. albicans biofilm significantly more than fluconazole, highlighting its potential as a therapeutic agent against fungal infections .
- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C27H20Br2N2O2 |
---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C27H20Br2N2O2/c28-22-5-11-26(32)20(14-22)16-30-24-7-1-18(2-8-24)13-19-3-9-25(10-4-19)31-17-21-15-23(29)6-12-27(21)33/h1-12,14-17,32-33H,13H2 |
InChI Key |
PGBVMMLNKGQETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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